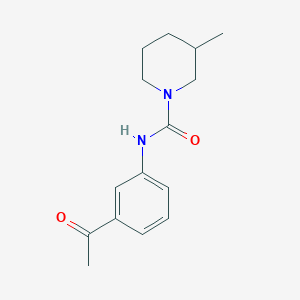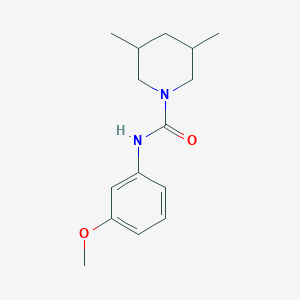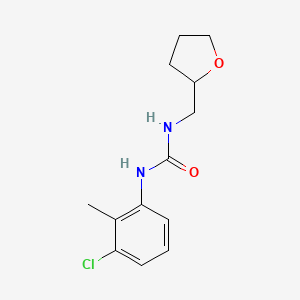
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide, commonly known as EPMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPMC is a derivative of piperazine and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of EPMC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters like serotonin and dopamine. EPMC has also been shown to have an affinity for the sigma-1 receptor, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
EPMC has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines like TNF-α and IL-6. EPMC has also been shown to have analgesic effects by modulating the activity of pain receptors in the central nervous system. Additionally, EPMC has been shown to have anticonvulsant effects by modulating the activity of GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. EPMC is also stable under a wide range of experimental conditions. However, one limitation of EPMC is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several potential future directions for research on EPMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of EPMC in vivo and its potential side effects. Another potential area of research is the development of novel derivatives of EPMC with improved pharmacological properties. Overall, EPMC has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
EPMC can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine-1-carboxylic acid with 2-ethoxyaniline in the presence of a coupling agent like N,N'-carbonyldiimidazole. Another method involves the reaction of 4-methylpiperazine with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine. Both methods have been reported to yield high purity EPMC.
Aplicaciones Científicas De Investigación
EPMC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. EPMC has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-13-7-5-4-6-12(13)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEUIBKJCWSUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-methylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)







![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
